molecular formula C16H15N3O B6443014 6-[2-(azetidin-1-yl)pyrimidin-5-yl]-2,3-dihydro-1H-inden-1-one CAS No. 2640935-86-8

6-[2-(azetidin-1-yl)pyrimidin-5-yl]-2,3-dihydro-1H-inden-1-one

Cat. No.: B6443014
CAS No.: 2640935-86-8
M. Wt: 265.31 g/mol
InChI Key: CROYHFQOKYPNKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[2-(azetidin-1-yl)pyrimidin-5-yl]-2,3-dihydro-1H-inden-1-one is a complex organic compound characterized by its unique structure, which includes an azetidine ring, a pyrimidine ring, and an indenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[2-(azetidin-1-yl)pyrimidin-5-yl]-2,3-dihydro-1H-inden-1-one typically involves multiple steps, starting with the construction of the azetidine ring. One common approach is the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin- or oxetan-3-ylidene)acetates. This reaction is often catalyzed by iodine and requires specific reaction conditions to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-[2-(azetidin-1-yl)pyrimidin-5-yl]-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reduction reactions may use hydrogen gas (H₂) in the presence of a catalyst or sodium borohydride (NaBH₄).

  • Substitution: : Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH₄).

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, 6-[2-(azetidin-1-yl)pyrimidin-5-yl]-2,3-dihydro-1H-inden-1-one can be used as a probe to study biological systems. Its interactions with various biomolecules can provide insights into biological processes and pathways.

Medicine

In the field of medicine, this compound has potential therapeutic applications. It can be used as a lead compound for drug development, targeting specific diseases or conditions. Its ability to interact with molecular targets makes it a valuable candidate for further research.

Industry

In industry, this compound can be utilized in the development of new materials and chemicals. Its unique properties can be harnessed for various industrial applications, including the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism by which 6-[2-(azetidin-1-yl)pyrimidin-5-yl]-2,3-dihydro-1H-inden-1-one exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 6-(azetidin-1-yl)-2-methyl-N-(2-phenylimidazo[1,2-a]pyridin-7-yl)imidazo[1,2-b]pyridazine-3-carboxamide

  • 3-pyrrole-substituted 2-azetidinones

Uniqueness

6-[2-(azetidin-1-yl)pyrimidin-5-yl]-2,3-dihydro-1H-inden-1-one stands out due to its unique combination of structural elements, which can lead to distinct chemical and biological properties compared to similar compounds

Properties

IUPAC Name

6-[2-(azetidin-1-yl)pyrimidin-5-yl]-2,3-dihydroinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O/c20-15-5-4-11-2-3-12(8-14(11)15)13-9-17-16(18-10-13)19-6-1-7-19/h2-3,8-10H,1,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CROYHFQOKYPNKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)C2=NC=C(C=N2)C3=CC4=C(CCC4=O)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.